

The Aminobenzimidazole SPR719: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: SPR719

Cat. No.: B3027779

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Introduction

SPR719 is a novel aminobenzimidazole antibiotic with potent activity against a range of mycobacteria, including clinically important nontuberculous mycobacteria (NTM). It is the active moiety of the orally bioavailable prodrug, SPR720. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, in vitro activity, and relevant experimental protocols for **SPR719**, designed to support further research and development efforts in the field of infectious diseases.

Chemical Structure

SPR719, belonging to the aminobenzimidazole class of compounds, possesses a distinct chemical architecture that underpins its biological activity.

SMILES (Simplified Molecular Input Line Entry

Specification): Cc1ccc(cc1)c2c(c(n[nH]2)N)C(=O)Nc3ccc(cc3)N4CCN(CC4)C(=O)CO

Mechanism of Action

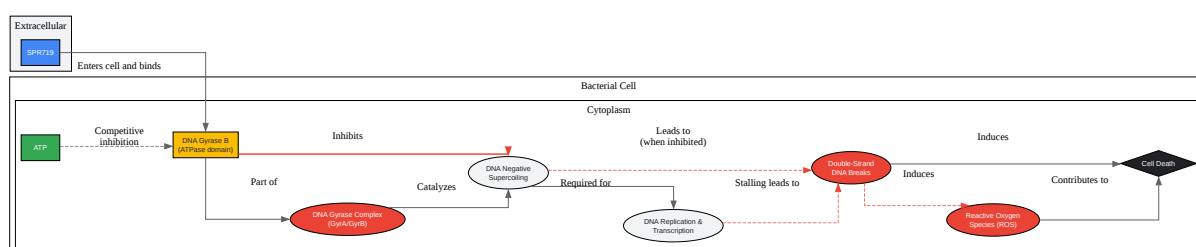
SPR719 exerts its antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme that controls DNA topology. Specifically, **SPR719** is an inhibitor of the ATPase activity of the DNA gyrase B (GyrB) subunit.^{[1][2][3]} This mechanism is distinct from that of fluoroquinolone

antibiotics, which target the DNA gyrase A (GyrA) subunit.[1] By competitively inhibiting ATP binding to the GyrB ATPase domain, **SPR719** prevents the energy-dependent negative supercoiling of DNA.[3]

The inhibition of DNA gyrase by **SPR719** has several downstream consequences that ultimately lead to bacterial cell death. The immediate effect is the disruption of DNA replication and transcription, as the topological state of the bacterial chromosome cannot be properly maintained.[4] This leads to the accumulation of double-stranded DNA breaks, which can trigger the production of reactive oxygen species (ROS), further damaging cellular components and contributing to cell death.[4][5]

Signaling Pathway of SPR719 Action

The following diagram illustrates the proposed signaling pathway for the antibacterial action of **SPR719**.



[Click to download full resolution via product page](#)Mechanism of Action of **SPR719**

In Vitro Activity of **SPR719**

SPR719 has demonstrated potent in vitro activity against a broad panel of nontuberculous mycobacteria (NTM). The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from various studies.

Table 1: MIC Values of **SPR719** against Nontuberculous Mycobacteria

| Organism | MIC Range (µg/mL) | MIC ₅₀ (µg/mL) | MIC ₉₀ (µg/mL) | Reference(s) |
|-----------------------------------|-------------------|---------------------------|---------------------------|--|
| Mycobacterium avium complex (MAC) | 0.002 - 8 | 1 - 2 | 2 - 4 | [6] [7] [8] |
| Mycobacterium abscessus | 0.03 - 8 | 2 | 2 - 8 | [6] [7] [9] |
| Mycobacterium kansasii | 0.002 - 0.03 | <0.015 - 0.015 | 0.03 - 0.125 | [7] [8] [10] |
| Mycobacterium fortuitum | 0.06 - 1 | 0.25 | 1 | [7] |
| Mycobacterium marinum | 0.12 - 1 | 0.5 | 0.5 | [7] |
| Mycobacterium ulcerans | 0.125 - 0.25 | N/A | N/A | [7] |

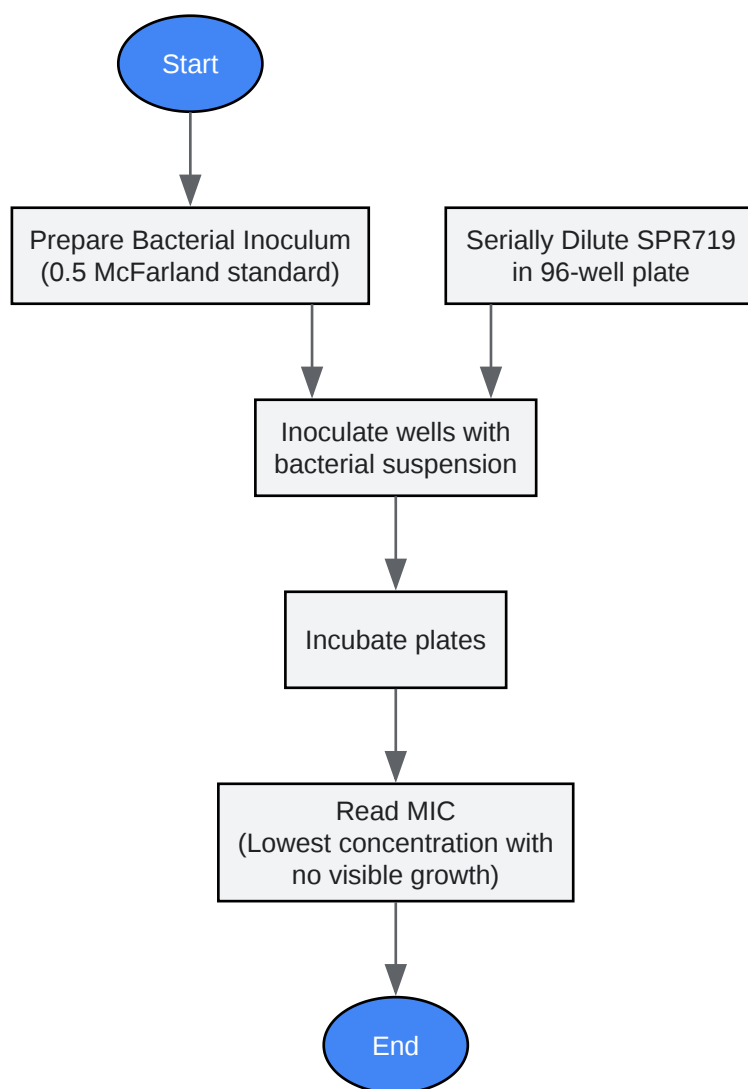
Table 2: MBC Values of **SPR719** against Nontuberculous Mycobacteria

| Organism | MBC Range (µg/mL) | MBC ₉₀ (µg/mL) | Reference(s) |
|------------------------------|-------------------|---------------------------|----------------------|
| Mycobacterium avium | 0.125 - 16 | 8 - 16 | [11] |
| Mycobacterium intracellulare | 0.125 - 16 | 16 | [11] |
| Mycobacterium abscessus | 0.5 - 16 | 8 | [11] |
| Mycobacterium massiliense | 0.25 - 8 | 4 | [11] |
| Mycobacterium kansasii | 0.031 - 16 | 0.5 | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.



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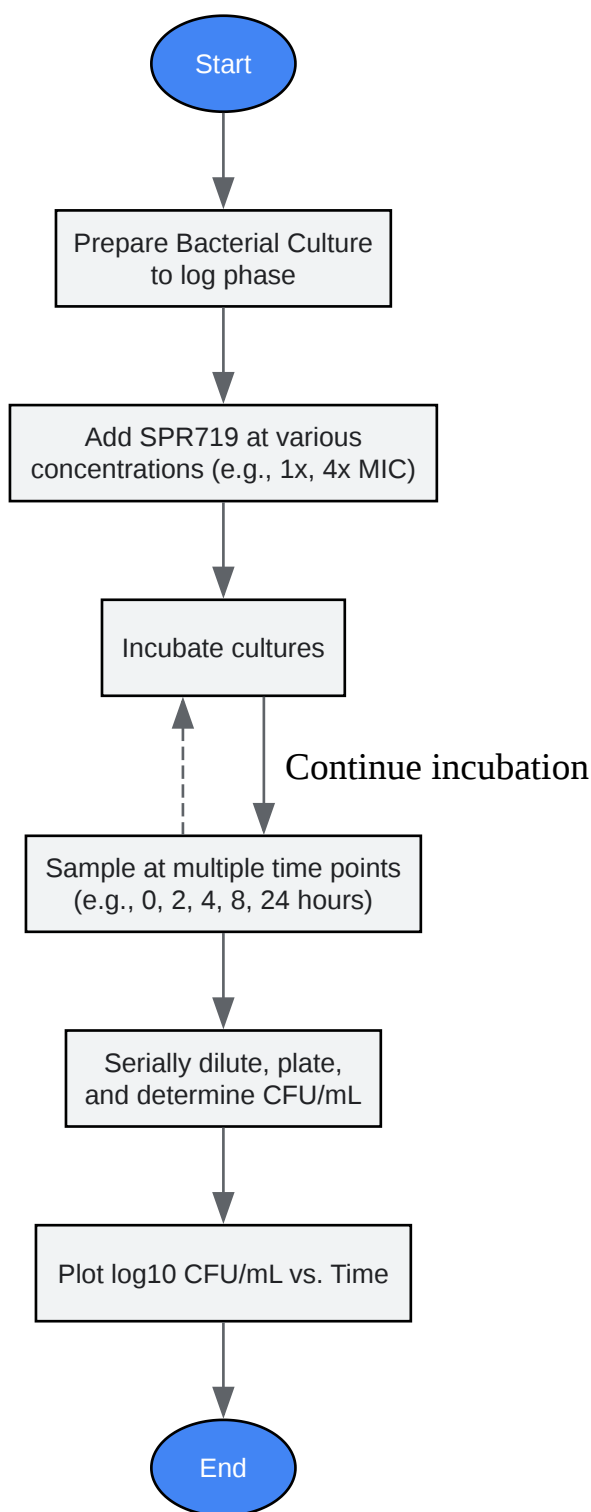
Experimental Workflow for MIC Determination

- **Preparation of Bacterial Inoculum:** A suspension of the test mycobacterium is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- **Serial Dilution of **SPR719**:** **SPR719** is serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.

- Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific mycobacterial species being tested.
- MIC Determination: The MIC is recorded as the lowest concentration of **SPR719** that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.



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Experimental Workflow for Time-Kill Kinetics Assay

- **Preparation of Bacterial Culture:** A standardized inoculum of the test organism is prepared in a suitable broth.
- **Addition of **SPR719**:** **SPR719** is added to the bacterial cultures at various multiples of its predetermined MIC (e.g., 1x, 4x, 8x MIC). A growth control with no antibiotic is also included.
- **Incubation and Sampling:** The cultures are incubated, and at specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed.
- **Viable Cell Counting:** The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
- **Data Analysis:** The results are plotted as the logarithm of CFU/mL versus time to generate time-kill curves. A ≥ 3 -log₁₀ reduction in CFU/mL is typically considered bactericidal activity.
[\[12\]](#)

Pharmacokinetics

The prodrug of **SPR719**, SPR720, is administered orally and is rapidly converted to the active moiety, **SPR719**.[\[13\]](#) Pharmacokinetic studies in healthy volunteers have shown that after oral administration of SPR720, **SPR719** reaches peak plasma concentrations in approximately 4 hours with a half-life of about 5 hours.[\[8\]](#) Importantly, **SPR719** demonstrates good penetration into pulmonary epithelial lining fluid and alveolar macrophages, which are key sites of mycobacterial infection.[\[8\]](#)[\[13\]](#)

Table 3: Pharmacokinetic Parameters of **SPR719** in Healthy Volunteers after Oral Administration of SPR720 (1000 mg once daily for 7 days)

| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) | Reference |
|----------------------------------|--------|-------------------------------------|---------------------------------|-----------|
| C _{max} (ng/mL) | 4,315 | 5,429 | 13,033 | [13] |
| AUC ₀₋₂₄ (ng·h/mL) | 52,418 | 59,880 | 128,105 | [13] |
| ELF/Plasma Ratio (AUC) | - | 1.14 | - | [13] |
| AM/Plasma Ratio (AUC) | - | - | 2.44 | [13] |

Conclusion

SPR719 is a promising novel antibiotic with a distinct mechanism of action targeting the ATPase activity of bacterial DNA gyrase B. Its potent in vitro activity against a wide range of nontuberculous mycobacteria, coupled with favorable pharmacokinetic properties, supports its continued development for the treatment of NTM pulmonary disease. This technical guide provides a foundational resource for researchers and drug development professionals working to advance new therapies for these challenging infections.

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References

- 1. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]

- 4. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of DNA Double-Strand Break Formation in Gyrase Inhibitor-Mediated Killing of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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